FR 171113 was synthesized as part of research into PAR1 antagonists, aiming to provide an alternative to peptide-based inhibitors. It falls under the classification of small molecule pharmaceuticals that target G protein-coupled receptors, specifically those involved in platelet activation and coagulation pathways . The compound has been utilized in both in vitro and in vivo studies, demonstrating its potential therapeutic applications in managing conditions like myocardial infarction and stroke.
The synthesis of FR 171113 involves several key steps that typically include the formation of thiazolidinone derivatives. While detailed synthetic pathways are often proprietary, general methods include:
Technical parameters such as reaction temperature, solvent choice, and time are critical for optimizing yield and purity during synthesis .
The molecular structure of FR 171113 can be characterized by its thiazolidinone backbone, which is essential for its biological activity. Key features include:
Molecular modeling studies have indicated that specific conformational states are favorable for receptor binding, which can be analyzed using computational chemistry tools .
FR 171113 participates in several chemical reactions relevant to its function as a PAR1 antagonist:
These reactions are often studied using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
The mechanism of action of FR 171113 primarily involves antagonism of the PAR1 receptor:
Studies have demonstrated that FR 171113 exhibits dose-dependent effects on platelet aggregation, confirming its role as an effective PAR1 antagonist .
FR 171113 possesses several notable physical and chemical properties:
These properties are crucial for determining formulation strategies for potential therapeutic applications .
FR 171113 has several scientific applications:
The compound's unique properties make it a valuable tool in both basic research and clinical pharmacology .
Protease-activated receptors (PARs) constitute a unique class of G-protein-coupled receptors activated by proteolytic cleavage of their extracellular N-terminus, unmasking a tethered ligand that induces transmembrane signaling. Among four known isoforms (PAR1–4), PAR1 serves as the primary high-affinity thrombin receptor on human platelets and vascular endothelial cells. Thrombin-mediated PAR1 activation triggers platelet aggregation, endothelial inflammation, and smooth muscle proliferation—central processes in arterial thrombosis, atherosclerosis, and cardiac remodeling [5] [7]. Unlike ADP or thromboxane pathways, PAR1 activation drives thrombosis independently of coagulation cascade disruption, positioning it as a strategic target for antiplatelet therapy without concomitant bleeding risk [5].
PAR1 activation initiates rapid G-protein signaling (Gαq, Gα12/13, Gαi), leading to phospholipase C activation, intracellular calcium flux, and platelet shape change. Subsequent αIIbβ3 integrin activation enables fibrinogen binding and platelet aggregation—a critical step in occlusive thrombus formation [1] [7]. Human platelets co-express PAR1 and PAR4, with PAR1 responding to low thrombin concentrations (0.1–1 nM) and PAR4 requiring higher concentrations (>5 nM). This dual-receptor system ensures robust platelet activation across varying thrombotic stimuli [5]. PAR1 also mediates thrombin-induced endothelial hyperpermeability and leukocyte adhesion, amplifying vascular inflammation in atherosclerosis and ischemia-reperfusion injury [7] [9].
Conventional antiplatelet agents (e.g., aspirin, P2Y12 inhibitors) exhibit limited efficacy against thrombin-induced platelet aggregation due to PAR1’s protease-specific activation mechanism. Moreover, their bleeding complications stem from interference with hemostatic pathways. PAR1 antagonists selectively block pathologic thrombosis while preserving coagulation function—a key therapeutic advantage [5]. Early peptide-based PAR1 antagonists (e.g., RWJ-56110) demonstrated proof-of-concept but suffered from poor oral bioavailability and metabolic instability. FR-171113 emerged as the first non-peptide PAR1 antagonist, addressing these limitations and enabling in vivo validation of PAR1 blockade [1] [6].
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3